methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multiple steps. . This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.
The subsequent steps involve the formation of the tetrahydrothieno[3,2-c]pyridine ring system, which can be achieved through various cyclization reactions. The final esterification step introduces the methyl ester group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Scientific Research Applications
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to various biological targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different functional groups.
1-benzyl-1H-1,2,3-triazole-4-yl derivatives: Share the triazole core but differ in substituents
Uniqueness
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is unique due to its combination of the triazole and tetrahydrothieno[3,2-c]pyridine rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-(2-phenyltriazole-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-18(24)16-13-8-10-26-15(13)7-9-21(16)17(23)14-11-19-22(20-14)12-5-3-2-4-6-12/h2-6,8,10-11,16H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCCBFEQGIJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)C3=NN(N=C3)C4=CC=CC=C4)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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